molecular formula C5H14ClNO B130692 Methyl-D9-choline chloride CAS No. 61037-86-3

Methyl-D9-choline chloride

Cat. No. B130692
CAS RN: 61037-86-3
M. Wt: 148.68 g/mol
InChI Key: SGMZJAMFUVOLNK-KYRNGWDOSA-M
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Description

Methyl-D9-choline chloride is an isotopically labeled choline tracer . It is used as a tracer in various studies and can be used in the determination of betaines by fast atom bombardment mass spectrometry .


Synthesis Analysis

This compound has been used in studies to analyze phosphatidylcholine (PC) metabolism in preterm infants . It has also been used in the determination of betaines by fast atom bombardment mass spectrometry .


Molecular Structure Analysis

The chemical formula of this compound is C5H5D9ClNO . Its exact mass is 148.13 and its molecular weight is 148.680 .


Chemical Reactions Analysis

This compound has been used in studies to understand the nanostructure and hydration of deep eutectic solvent . It has also been used to study the phospholipid composition and kinetics in different endobronchial fractions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 148.68 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

  • Mass Spectrometry Studies : Methyl-D9-choline chloride has been used in mass spectrometry to understand molecular processes. For instance, Wood and Lau (1975) identified an intermolecular methyl transfer during field desorption mass spectrometry in choline chloride (Wood & Lau, 1975).

  • Neurophysiology Research : In a study by Thuma and Hooper (2018), choline chloride was used to explore the effects on outward currents in neurons, offering insights into the role of choline in neuronal function (Thuma & Hooper, 2018).

  • Nutritional Biochemistry : Yan et al. (2011) utilized deuterium-labeled choline (d9-choline) to study the effects of the MTHFR C677T genotype on the metabolic use of choline in men, revealing the influence of genetics on choline metabolism (Yan et al., 2011).

  • Pediatric Nutrition : Goss et al. (2020) conducted research on phosphatidylcholine metabolism in preterm infants using this compound, shedding light on the metabolic requirements of extremely preterm infants (Goss et al., 2020).

  • Liver and Plasma Synthesis Studies : Pynn et al. (2011) explored human and mouse liver and plasma phosphatidylcholine synthesis using deuterated methyl-d9-labeled choline chloride, contributing to our understanding of liver function and metabolic disorders (Pynn et al., 2011).

  • Extraction of Flavonoids : Xu et al. (2019) demonstrated the use of choline chloride-based deep eutectic solvents for extracting flavonoids from citrus peel waste, highlighting an application in food chemistry (Xu et al., 2019).

  • Molecular Studies in Cystic Fibrosis : A study by Bernhard et al. (2019) on choline supplementation in cystic fibrosis used [methyl-D9]choline chloride to investigate its impact on metabolic and clinical aspects in cystic fibrosis patients (Bernhard et al., 2019).

  • Neonatal Care Research : Bernhard et al. (2022) explored choline kinetics in neonatal liver, brain, and lung using D9-choline chloride in a rodent model, providing insights valuable for neonatal care (Bernhard et al., 2022).

  • Food and Nutritional Studies : Fischer et al. (2005) investigated ad libitum choline intake in healthy individuals, which helps in understanding dietary choline requirements (Fischer et al., 2005).

Mechanism of Action

Target of Action

Methyl-D9-choline chloride, also known as Choline-d9 Chloride, is an isotopic analogue of choline . Choline is an essential nutrient that plays a crucial role in various biological functions, including neurotransmitter synthesis, cell membrane integrity, and methyl-group metabolism .

Mode of Action

It is known that choline can enter the cdp-choline pathway to produce phosphatidylcholine (pc), and undergo further metabolism via phospholipase or lecithin-cholesterol acyl transferase (lcat) activity . Alternatively, methyl groups from choline can enter one-carbon metabolism and ultimately be donated by S-adenosylmethionine (SAM) .

Biochemical Pathways

Choline is a central nutrient in human metabolism. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . Although choline can be synthesized from ethanolamine, this occurs mainly in the liver . Choline is therefore required in substantial amounts by proliferating cells to synthesize membranes . Altered choline metabolism has been associated with cancer transformation .

Pharmacokinetics

Studies have shown that choline and its metabolites have unique pharmacokinetic profiles . For example, plasma choline and betaine levels were found to increase with higher choline intake . Furthermore, the time to reach peak concentration (Tmax) and productions for trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) were slower and less in certain groups compared with others .

Result of Action

It is known that choline plays a crucial role in cell membrane integrity, methyl-group metabolism, and neurotransmitter synthesis . Alterations in choline metabolism have been associated with various health conditions, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors, including reproductive state and dietary choline intake . This suggests that unique, reproductive state-specific mechanisms result in reduced production and/or enhanced clearance of LPC-DHA during pregnancy and lactation .

Safety and Hazards

Methyl-D9-choline chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

Methyl-D9-choline chloride has been used in studies to characterize PC metabolism in preterm infants . This novel approach may facilitate biochemical phenotyping of patients according to surfactant synthesis and metabolism, enabling individualized treatment approaches for the management of patients in the future .

Biochemical Analysis

Biochemical Properties

Methyl-D9-choline chloride participates in biochemical reactions similar to choline. It is a precursor in the biosynthesis of phosphatidylcholine, a major component of cell membranes . It interacts with enzymes such as choline kinase and choline acetyltransferase . The nature of these interactions involves the transfer of methyl groups, contributing to vital processes like methylation .

Cellular Effects

This compound influences various cellular processes. It is essential for cell function, impacting cell signaling pathways and gene expression . It plays a role in cellular metabolism, particularly in the synthesis of membrane phospholipids and the transport of polyunsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into betaine and phosphatidylcholine . It binds with biomolecules, influencing enzyme activation or inhibition, and brings about changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It shows stability and undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways such as the CDP-choline pathway for phosphatidylcholine synthesis . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMZJAMFUVOLNK-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584026
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61037-86-3
Record name Methyl-D9-choline chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride-trimethyl-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-D9-CHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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